Triclosan

Description

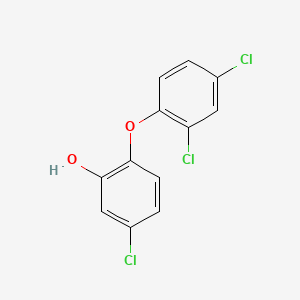

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(2,4-dichlorophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLINVKFYRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032498 | |

| Record name | Triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white crystalline powder; [HSDB] | |

| Record name | Triclosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

280 to 290 °C (decomposes) | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 10 mg/L at 20 °C, Slightly soluble in water, Readily soluble in alkaline solutions and many organic solvents; soluble in methanol, alcohol, acetone, Readily soluble in organic solvents | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000046 [mmHg] | |

| Record name | Triclosan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1166 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

3380-34-5 | |

| Record name | Triclosan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclosan [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | triclosan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-chloro-2-(2,4-dichlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triclosan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triclosan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLOSAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NM5039Y5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Triclosan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55-57 °C, 54-57.3 °C | |

| Record name | Triclosan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08604 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclosan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Action of Triclosan Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antibacterial activity of triclosan against gram-negative bacteria. It delves into the primary enzymatic target, the role of the bacterial cell envelope, and concentration-dependent effects, offering valuable insights for research and development in the field of antimicrobial agents.

Primary Mechanism of Action: Inhibition of Fatty Acid Synthesis

At lower, bacteriostatic concentrations, this compound's primary mode of action is the specific inhibition of a crucial enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1][2][3][4] This targeted approach disrupts the production of essential components for building and maintaining cell membranes.

The Target Enzyme: Enoyl-Acyl Carrier Protein Reductase (FabI)

The specific target of this compound in most gram-negative bacteria is the enoyl-acyl carrier protein reductase, commonly known as FabI.[1][5][6][7][8] FabI is a key enzyme that catalyzes the final, rate-limiting step in each cycle of fatty acid elongation.[9][10]

Molecular Interaction and Inhibition

This compound is a potent and specific inhibitor of FabI. It achieves this by forming a stable, non-covalent ternary complex with the enzyme and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor.[2][5][6][11] this compound binds to the active site of FabI, effectively mimicking the natural enoyl-ACP substrate.[1][5][10] This binding dramatically increases the affinity of FabI for NAD⁺, locking the enzyme in an inactive state and preventing it from participating in fatty acid biosynthesis.[2][5][6] The disruption of this pathway halts the production of fatty acids, which are vital for the integrity and function of the bacterial cell membrane, ultimately leading to the cessation of growth.[1]

dot

Caption: this compound inhibits the FabI enzyme in fatty acid synthesis.

The Role of the Gram-Negative Cell Envelope

The complex cell envelope of gram-negative bacteria plays a significant role in their intrinsic susceptibility to this compound.

Outer Membrane Permeability

The outer membrane of gram-negative bacteria, with its lipopolysaccharide layer, generally acts as a barrier to hydrophobic molecules like this compound.[12][13] However, this compound is still able to permeate this barrier.[1] Studies have shown that permeabilizing the outer membrane with agents like polymyxin (B74138) B-nonapeptide or EDTA can increase the susceptibility of bacteria such as Pseudomonas aeruginosa to this compound, highlighting the protective role of this membrane.[12][13] Conversely, species like Pasteurella multocida, which have a more permeable outer membrane to nonpolar compounds, exhibit extreme susceptibility to this compound.[14]

Efflux Pumps

Another key factor in the resistance of some gram-negative bacteria to this compound is the presence of multidrug efflux pumps.[1][7] These pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thus its inhibitory effect on FabI.[7][10] The upregulation or induction of these efflux pumps can lead to increased resistance not only to this compound but also to a variety of other antibiotics.[2][7]

Concentration-Dependent and Secondary Mechanisms

The effects of this compound are highly dependent on its concentration.

Bacteriostatic vs. Bactericidal Activity

At lower concentrations, this compound is primarily bacteriostatic, meaning it inhibits bacterial growth by targeting FabI.[1][2][15] At higher concentrations, however, this compound exhibits bactericidal (killing) activity.[1][15] This lethal effect is thought to be due to multiple, less specific targets within the cell.

Membrane Damage and Disruption of Membrane Potential

At these higher, bactericidal concentrations, this compound can cause significant damage to the cytoplasmic membrane, leading to the leakage of cellular components like potassium ions (K⁺).[15][16] More recent research has also revealed that this compound can act as a protonophore, shuttling protons across the inner membrane.[17][18][19] This action collapses the proton motive force and depolarizes the membrane potential, which can disrupt essential cellular processes such as ATP synthesis and the activity of efflux pumps.[17][18]

Quantitative Data on this compound Activity

The following tables summarize the minimum inhibitory concentrations (MICs) of this compound against various gram-negative bacteria, providing a comparative view of its efficacy.

| Gram-Negative Species | This compound MIC (µg/mL) | Reference(s) |

| Escherichia coli | 0.03125 - 8 | [20] |

| Pseudomonas aeruginosa | Highly resistant | [15] |

| Klebsiella pneumoniae | ≥ 2.0 to ≥ 64.0 | [21] |

| Pasteurella multocida | 0.06 - 0.25 | [14] |

Note: MIC values can vary depending on the specific strain and the testing methodology.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: Macrobroth Dilution Method [13]

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a series of tubes containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Bacterial Inoculum Preparation: Grow the test bacterium in the same broth overnight. Dilute the culture to a standardized concentration (e.g., 1 x 10⁵ CFU/mL).

-

Inoculation: Add a standardized volume of the bacterial inoculum to each tube of the this compound dilution series, as well as to a growth control tube (no this compound) and a sterility control tube (no bacteria).

-

Incubation: Incubate the tubes at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

dot

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

- 5. Mechanism of this compound inhibition of bacterial fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Structural Basis of this compound Resistance in a Novel Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impairment of the Bacterial Biofilm Stability by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. scholars.okstate.edu [scholars.okstate.edu]

- 13. Effect of outer membrane permeabilisation on intrinsic resistance to low this compound levels in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Outer membrane permeability for nonpolar antimicrobial agents underlies extreme susceptibility of Pasteurella multocida to the hydrophobic biocide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. This compound: A Widespread Environmental Toxicant with Many Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance | PLOS Pathogens [journals.plos.org]

- 18. This compound depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound depletes the membrane potential in Pseudomonas aeruginosa biofilms inhibiting aminoglycoside induced adaptive resistance - preLights [prelights.biologists.com]

- 20. The prevalence and mechanism of this compound resistance in Escherichia coli isolated from urine samples in Wenzhou, China - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Relationship between this compound and Susceptibilities of Bacteria Isolated from Hands in the Community - PMC [pmc.ncbi.nlm.nih.gov]

The Rise and Fall of Triclosan: A Technical History for the Scientific Community

An in-depth examination of the discovery, widespread application, and subsequent regulatory scrutiny of the antimicrobial agent triclosan, tailored for researchers, scientists, and drug development professionals.

This compound, a synthetic chlorinated bisphenol, boasts a multifaceted history, from its initial development as a potent antimicrobial for medical use to its ubiquitous presence in consumer goods and eventual decline amid scientific and regulatory concerns. This technical guide provides a comprehensive overview of this compound's journey, detailing its discovery, the evolution of its use, key experimental methodologies, and the data that shaped its trajectory.

Discovery and Initial Applications

This compound (2,4,4'-trichloro-2'-hydroxydiphenyl ether) was first synthesized and patented in 1964 by the Swiss company Ciba-Geigy.[1] It was initially developed as a surgical scrub for medical professionals, valued for its broad-spectrum antimicrobial properties.[2] Its introduction into hospital settings began in the late 1960s and early 1970s, where it was used in surgical scrubs and hand washes to reduce the transmission of pathogenic microorganisms.[1][3]

Proliferation in Consumer Products

By the 1970s, this compound's application expanded beyond the clinical environment and into the consumer market.[4] Its efficacy as a bactericidal and bacteriostatic agent led to its incorporation into a vast array of personal care products, including soaps, deodorants, toothpastes, and cosmetics.[5][6] The concentration of this compound in these products typically ranged from 0.1% to 0.3%.[5][7] By the year 2000, this compound could be found in 75% of liquid soaps and 29% of bar soaps in the United States.[1][6] Its use also extended to non-personal care items such as kitchen utensils, toys, bedding, and textiles, where it was marketed under trade names like Microban and Irgasan.[8]

Quantitative Overview of this compound in Consumer Products

The following table summarizes the typical concentrations of this compound found in various consumer products during the peak of its use.

| Product Category | Typical this compound Concentration (% w/w) | Year of Data | Reference(s) |

| Toothpaste | 0.3% | 1997-2010s | [9][10] |

| Liquid Hand Soap | 0.1% - 0.45% | 2000s | [8] |

| Bar Soap | 0.1% - 1.0% | 2000 | [6] |

| Deodorants | 0.1% - 0.3% | 2000s | [11] |

| Mouthwash | 0.03% | 2000s | [8] |

| Cosmetics (e.g., powders, concealers) | up to 0.3% | 2010 | [11] |

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound's primary antimicrobial activity stems from its inhibition of the bacterial enoyl-acyl carrier protein (ACP) reductase (ENR), an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway.[1][12] This pathway is crucial for producing the fatty acids necessary for building and maintaining bacterial cell membranes. Humans possess a type I fatty acid synthase (FAS-I) system, which has a different structure, rendering them less susceptible to the primary mechanism of this compound's action.[5]

At lower, bacteriostatic concentrations found in many consumer products, this compound binds to the active site of ENR, forming a stable ternary complex with the enzyme and the cofactor NAD+.[9] This binding prevents the enzyme from catalyzing the reduction of enoyl-ACP, thereby halting the fatty acid elongation cycle.[9] At higher, biocidal concentrations, this compound exhibits broader, less specific antimicrobial activity, targeting multiple cytoplasmic and membrane components.[1]

Experimental Protocols

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibition Assay

This protocol outlines a common spectrophotometric method to determine the inhibitory activity of this compound against bacterial ENR.

Materials:

-

Purified bacterial ENR (FabI)

-

This compound (dissolved in DMSO)

-

Crotonoyl-CoA (substrate)

-

NADH (cofactor)

-

NAD+

-

Tris-HCl buffer (pH 7.4)

-

NaCl

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a standard reaction mixture in a total volume of 100 µL containing 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 200 µM crotonoyl-CoA, and 100 µM NADH.[1]

-

To assess the rate of inhibition, initiate the assay by adding a known concentration of ENR (e.g., 0.2 µM) to reaction mixtures containing various concentrations of this compound (e.g., 0–800 nM) and 50 µM NAD+.[1]

-

Monitor the decrease in absorbance at 340 nm (A340) at 25°C, which corresponds to the oxidation of NADH.[13]

-

To determine the dissociation rate constant (k_off), pre-incubate a higher concentration of the enzyme (e.g., 10 µM) with an equimolar concentration of this compound and 2 mM NAD+ for 30 minutes.[1]

-

Dilute this mixture 200-fold into a solution containing competing NADH and crotonoyl-CoA and monitor the return of enzyme activity by measuring the change in A340.[1]

Quantification of this compound in Toothpaste by HPLC

This protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound in toothpaste samples.

Materials:

-

Toothpaste sample

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Symmetry C18 column (e.g., 150 x 4.6 mm, 5 µm)

-

HPLC system with a Diode Array Detector (DAD)

-

Sonicator

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Preparation:

-

Accurately weigh 0.2 g of the toothpaste sample into a centrifuge tube.[4]

-

Add 2 mL of methanol to the tube.[4]

-

Sonicate the mixture for 7 minutes to extract the this compound.[4]

-

Centrifuge the sample to pellet the insoluble components.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

-

-

Chromatographic Conditions:

-

Quantification:

-

Prepare a series of standard solutions of this compound in the mobile phase to create a calibration curve.

-

Inject the prepared sample and standards into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

-

Regulatory Scrutiny and Decline

The widespread use of this compound led to increasing concerns regarding its potential impact on human health and the environment. Studies raised questions about its role in promoting antibiotic resistance and its potential as an endocrine disruptor.[2][5]

The U.S. Food and Drug Administration (FDA) initiated a review of the safety and efficacy of this compound in over-the-counter (OTC) consumer antiseptic wash products. The agency's review process for determining if a substance is "Generally Recognized as Safe" (GRAS) involves a comprehensive evaluation of publicly available scientific data and information by qualified experts.[14][15]

In 2016, after a lengthy review, the FDA issued a final rule stating that manufacturers had not demonstrated that this compound (and 18 other antimicrobial chemicals) used in OTC consumer antiseptic washes were both safe for long-term daily use and more effective than plain soap and water in preventing illness.[5][9] This ruling led to the removal of this compound from a significant portion of the consumer soap market.[9] However, its use in some products, such as Colgate Total toothpaste, was allowed to continue due to its demonstrated efficacy in preventing gingivitis.[7]

References

- 1. Slow-tight-binding inhibition of enoyl-acyl carrier protein reductase from Plasmodium falciparum by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpccr.eu [jpccr.eu]

- 3. researchgate.net [researchgate.net]

- 4. High Performance Liquid Chromatography coupled Diode Array Detector (HPLC-DAD) method development and validation for the quantification of this compound in toothpaste. [scielo.org.mx]

- 5. Mechanism of action of this compound as an endocrine-disrupting chemical with its impact on human health – literature review [jpccr.eu]

- 6. Table 1: Purity specifications for this compound since 1970 - Figures and Tables [ec.europa.eu]

- 7. ijpsr.com [ijpsr.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights into this compound-Induced Endocrine Disruption: Evidence from the National Health and Nutrition Examination Survey and Zebrafish Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of this compound on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 13. Mutational analysis of the this compound-binding region of enoyl-ACP (acyl-carrier protein) reductase from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptacts.uspto.gov [ptacts.uspto.gov]

- 15. qualitysmartsolutions.com [qualitysmartsolutions.com]

Triclosan chemical structure and properties

An In-depth Technical Guide to the Chemical Structure and Properties of Triclosan

Introduction

This compound (TCS) is a synthetic, broad-spectrum antimicrobial agent that has been widely used in a variety of consumer products, including soaps, toothpastes, detergents, and surgical cleaning treatments, as well as in clinical settings.[1][2] Chemically, it is a polychloro phenoxy phenol, a chlorinated aromatic compound with functional groups of both ethers and phenols, which contribute to its antibacterial properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a white to off-white crystalline solid with a slight aromatic, phenolic odor.[1][3] Its chemical structure consists of two aromatic rings linked by an ether bond, with chlorine and hydroxyl functional groups.

Caption: 2D chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-Chloro-2-(2,4-dichlorophenoxy)phenol | [1][4] |

| CAS Number | 3380-34-5 | [1][5] |

| Chemical Formula | C₁₂H₇Cl₃O₂ | [1][4][5] |

| SMILES | Clc2cc(Cl)ccc2Oc1ccc(Cl)cc1O | [1] |

| InChI | 1S/C12H7Cl3O2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,16H | [1][5] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, stability, and biological activity. It is a lipophilic compound with low water solubility.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 289.54 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3][6] |

| Melting Point | 55–57 °C (131–135 °F) | [1][2] |

| Boiling Point | ~280-290 °C; another source states 120 °C | [2][7][8] |

| Density | 1.49 g/cm³ | [1] |

| Water Solubility | Slightly soluble (~10 mg/L at 20°C) | [1][9][10] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, diethyl ether, and strongly basic solutions | [1][7] |

| pKa | 7.9 - 8.1 | [3][4][10] |

| LogP (Octanol/Water Partition Coefficient) | 4.76 | [9][11] |

Mechanism of Action and Signaling Pathways

This compound's antimicrobial activity is concentration-dependent. At lower, bacteriostatic concentrations, it specifically targets fatty acid synthesis, while at higher, biocidal concentrations, it disrupts cell membranes and other cytoplasmic targets.[1][12][13]

Primary Mechanism: Inhibition of Fatty Acid Synthesis

The primary target of this compound in bacteria is the enoyl-acyl carrier protein reductase (ENR) enzyme, encoded by the fabI gene.[1][12] This enzyme is crucial for the elongation of fatty acids, which are essential components of bacterial cell membranes. This compound binds to the ENR enzyme, increasing its affinity for the cofactor NAD⁺. This results in the formation of a stable, non-functional ternary complex (ENR-NAD⁺-triclosan), which effectively halts fatty acid synthesis.[1] This mechanism is specific to bacteria, as vertebrates do not possess the ENR enzyme.[1]

Caption: this compound's primary mechanism of action.

Effects on Other Cellular Pathways

Beyond its primary target, this compound has been shown to affect other cellular processes, particularly in mammalian cells at higher concentrations:

-

Mitochondrial Disruption: this compound can act as a mitochondrial uncoupler, depolarizing the mitochondrial membrane, increasing the production of reactive oxygen species (ROS), and suppressing ATP synthesis.[14][15][16]

-

Signaling Pathway Modulation: Studies have indicated that this compound can modulate various signaling pathways, including the FAK/Akt and PI3K/Akt pathways, which are involved in cell migration, invasion, and proliferation.[14][17]

-

Efflux Pump Induction: In some bacteria, exposure to this compound can upregulate efflux pumps, which can contribute to multidrug resistance by actively pumping out this compound and other antibiotics from the cell.[1]

Experimental Protocols

Characterizing the properties and activity of this compound involves a range of standard laboratory techniques.

Antimicrobial Susceptibility Testing: Broth Microdilution

A common method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent like this compound is the broth microdilution assay.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Serial Dilutions: The stock solution is serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a gradient of this compound concentrations.

-

Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Positive (bacteria in broth without this compound) and negative (broth only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.

Caption: Workflow for MIC determination via broth microdilution.

Physicochemical Analysis: UV-Visible Spectroscopy

UV-Visible spectroscopy can be used for the quantitative analysis of this compound.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol).

-

Spectrum Acquisition: Measure the absorbance spectrum of each standard solution using a UV-Vis spectrophotometer, typically over a range of 200-400 nm, to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax around 307 nm has been reported.[8]

-

Calibration Curve: Plot a calibration curve of absorbance at λmax versus the concentration of the this compound standards.

-

Sample Analysis: Prepare the unknown sample in the same solvent and measure its absorbance at λmax.

-

Quantification: Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

Conclusion

This compound is a well-characterized antimicrobial agent with a specific primary mechanism of action involving the inhibition of bacterial fatty acid synthesis. Its physicochemical properties, particularly its lipophilicity and low water solubility, are key to its formulation and biological interactions. While effective as an antimicrobial, its potential off-target effects on other cellular pathways and the risk of inducing antimicrobial resistance warrant careful consideration in its application. The experimental protocols outlined provide a basis for the continued investigation and characterization of this compound and similar compounds in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antibacterial properties of triclosan_Chemicalbook [chemicalbook.com]

- 3. This compound [drugfuture.com]

- 4. This compound | C12H7Cl3O2 | CID 5564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound antimicrobial polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 3380-34-5 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 3380-34-5 [thegoodscentscompany.com]

- 10. This compound: Current Status, Occurrence, Environmental Risks and Bioaccumulation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. news-medical.net [news-medical.net]

- 14. This compound: An Update on Biochemical and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimicrobial Agent this compound Disrupts Mitochondrial Structure, Revealed by Super-resolution Microscopy, and Inhibits Mast Cell Signaling via Calcium Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 17. researchgate.net [researchgate.net]

The Inhibition of Bacterial Fatty Acid Synthesis by Triclosan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclosan, a broad-spectrum antimicrobial agent, has been widely used in a variety of consumer and clinical products. Its primary mode of action at lower concentrations is the targeted inhibition of bacterial fatty acid synthesis, a pathway essential for bacterial viability and distinct from its mammalian counterpart, making it an attractive target for novel antibiotic development. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity against bacterial fatty acid synthesis, with a focus on its interaction with the enoyl-acyl carrier protein reductase (FabI). This document details the kinetic and structural basis of FabI inhibition, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and discusses mechanisms of bacterial resistance.

Introduction

The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial fatty acid synthesis (FASII) pathway presents a promising avenue for the development of new therapeutics due to its essential nature and its significant structural divergence from the mammalian type I fatty acid synthase (FASI) system. This compound specifically targets a key enzyme in the FASII pathway, the NADH-dependent enoyl-acyl carrier protein reductase, known as FabI.[1][2] This enzyme catalyzes the final and rate-limiting step in the fatty acid elongation cycle: the reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate to its corresponding acyl-ACP.[3] By inhibiting FabI, this compound effectively halts the production of fatty acids, which are vital for the biosynthesis of cell membranes and other essential cellular components, leading to a bacteriostatic effect at low concentrations and bactericidal effects at higher concentrations.[1][2]

The Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect on FabI through a sophisticated molecular mechanism involving the formation of a highly stable, non-covalent ternary complex with the enzyme and the oxidized nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor.[3][4] This mode of action is characterized by slow-binding kinetics, where this compound binds preferentially and with high affinity to the FabI-NAD+ complex that is formed after the catalytic reduction of the enoyl-ACP substrate.[3][5]

The formation of this ternary complex effectively sequesters the enzyme in an inactive state, preventing the binding of the enoyl-ACP substrate and halting the fatty acid elongation cycle.[3] X-ray crystallographic studies have elucidated the structural basis for this potent inhibition, revealing a network of hydrogen bonds and hydrophobic interactions between this compound, specific amino acid residues in the FabI active site, and the NAD+ cofactor.[3]

dot

Caption: Mechanism of this compound Inhibition of Bacterial Fatty Acid Synthesis.

Quantitative Analysis of this compound Inhibition

The potency of this compound as a FabI inhibitor has been quantified through various biochemical assays, providing key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values vary depending on the bacterial species and the presence of resistance-conferring mutations in the fabI gene.

| Organism | Enzyme | IC50 (µM) | Reference |

| Escherichia coli | Wild-type FabI | 2 | [6] |

| Escherichia coli | FabI (G93V mutant) | 10 | [6] |

| Pseudomonas aeruginosa | Wild-type FabI | 0.2 | [7] |

Table 1: IC50 values of this compound against FabI from different bacterial species.

| Enzyme | Ligand | Parameter | Value | Reference |

| E. coli FabI (Wild-type) | This compound | K1 (Ki for E-NAD+ form) | 23 pM | [3][5] |

| E. coli FabI (G93V mutant) | This compound | K1 (Ki for E-NAD+ form) | 0.2 µM | [3][5] |

| E. coli FabI (M159T mutant) | This compound | K1 (Ki for E-NAD+ form) | 4 nM | [3][5] |

| E. coli FabI (F203L mutant) | This compound | K1 (Ki for E-NAD+ form) | 0.9 nM | [3][5] |

| E. coli FabI (F203L mutant) | This compound | K2 (Ki for E-NADH form) | 51 nM | [5] |

| E. coli FabI (Y156F mutant) | This compound | K1 (Ki for E-NAD+ form) | 3 nM | [5] |

| E. coli FabI (Y156F mutant) | This compound | K2 (Ki for E-NADH form) | 30 nM | [5] |

| 5-Chloro-2-phenoxyphenol | E. coli FabI | K1 (Ki for E-NAD+ form) | 1.1 pM | [8] |

| 2-phenoxyphenol | E. coli FabI | K1 (Ki for E-NAD+ form) | 0.5 µM | [8] |

| 2-phenoxyphenol | E. coli FabI | K2 (Ki for E-NADH form) | 0.4 µM | [8] |

Table 2: Kinetic parameters for the inhibition of E. coli FabI by this compound and its analogs.

In Vivo Effects on Bacterial Fatty Acid Composition

Treatment of bacteria with this compound leads to distinct alterations in their fatty acid profiles, providing in vivo evidence of FabI inhibition. In organisms like Pseudomonas aeruginosa, exposure to this compound results in dose-dependent increases in the levels of trans-unsaturated fatty acids (trans-C16:1 and trans-C18:1) and a corresponding decrease in their cyclopropyl (B3062369) derivatives.[9][10] However, the relative concentrations of saturated and cis-unsaturated fatty acids, as well as the overall ratio of C16 to C18 fatty acids, remain largely unaffected.[9][10] In other studies, this compound has been shown to upregulate palmitoleic acid and downregulate palmitic acid, myristic acid, and stearic acid.[1]

Experimental Protocols

Spectrophotometric Assay for FabI Activity and Inhibition

This assay measures the enzymatic activity of FabI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of a substrate analog, such as crotonyl-CoA.

Materials:

-

Purified FabI enzyme

-

NADH

-

Crotonyl-CoA (or other suitable enoyl-ACP analog)

-

This compound (or other test inhibitor) dissolved in DMSO

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare stock solutions of all reagents.

-

In a 96-well microplate, add the assay buffer, NADH (final concentration ~100-200 µM), and varying concentrations of the inhibitor (this compound).

-

Add the purified FabI enzyme to each well (final concentration in the low nanomolar range).

-

Incubate the plate at a constant temperature (e.g., 30°C) for a pre-determined time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., crotonyl-CoA, final concentration ~10-50 µM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-20 minutes).

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

dot

Caption: Experimental workflow for the spectrophotometric FabI inhibition assay.

In Vivo Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol outlines the steps for analyzing the fatty acid profile of bacteria after treatment with this compound. The method involves the extraction of total lipids and their conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Bacterial culture grown with and without this compound

-

Anhydrous HCl in methanol (e.g., 1.25 M) or sodium methoxide

-

Internal standard (e.g., heptadecanoic acid)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Cell Culture and Harvesting: Grow bacterial cultures to the desired phase in the presence and absence of sub-lethal concentrations of this compound. Harvest the cells by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform and methanol (e.g., 2:1 v/v) to extract the total lipids.

-

Phase Separation: Add water or a salt solution to the extract to induce phase separation. The lower chloroform phase containing the lipids is collected.

-

Drying: Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Derivatization to FAMEs: Add an internal standard and a methylating agent (e.g., anhydrous HCl in methanol) to the dried lipid extract. Heat the mixture (e.g., at 50-80°C) to convert the fatty acids to their volatile methyl esters.

-

Extraction of FAMEs: After cooling, add hexane and water to the reaction mixture. The upper hexane layer containing the FAMEs is collected.

-

GC-MS Analysis: Inject the FAMEs into the GC-MS system. The fatty acids are separated based on their chain length and degree of saturation, and their identities are confirmed by their mass spectra.

-

Quantification: Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

Site-Directed Mutagenesis of the fabI Gene

This protocol provides a general framework for introducing specific mutations, such as G93V, into the fabI gene to study this compound resistance.

Materials:

-

Plasmid DNA containing the wild-type fabI gene

-

Mutagenic primers containing the desired nucleotide change

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design: Design a pair of complementary mutagenic primers that contain the desired mutation (e.g., GGC to GTC for G93V) and flank the target site.

-

PCR Amplification: Perform a PCR reaction using the plasmid DNA as a template, the mutagenic primers, and a high-fidelity DNA polymerase. This will amplify the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated DNA, thereby selectively degrading the parental (wild-type) plasmid DNA, which was isolated from a methylation-proficient E. coli strain.

-

Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on a selective medium. Isolate plasmid DNA from the resulting colonies and sequence the fabI gene to confirm the presence of the desired mutation.

Mechanisms of Resistance to this compound

Bacterial resistance to this compound can arise through several mechanisms, which can compromise its efficacy.

-

Target Modification: The most common mechanism of high-level resistance is the alteration of the FabI enzyme through mutations in the fabI gene.[3][11] A frequently observed mutation is the substitution of glycine (B1666218) at position 93 with valine (G93V) in E. coli FabI.[6] This mutation is thought to sterically hinder the binding of this compound to the active site, thereby reducing the stability of the inhibitory ternary complex.[3]

-

Target Overexpression: Increased expression of the wild-type fabI gene can also lead to this compound resistance by increasing the intracellular concentration of the FabI enzyme, thus requiring higher concentrations of this compound to achieve an inhibitory effect.[11]

-

Efflux Pumps: Bacteria can actively extrude this compound from the cell using multidrug efflux pumps.[11] The overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its target.

-

Target Bypass: Some bacteria possess alternative enoyl-ACP reductases (e.g., FabK, FabL, FabV) that are inherently resistant to this compound.[11] The presence of these alternative enzymes allows the bacteria to bypass the inhibitory effect of this compound on FabI.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]

- 4. Characterization of protein–ligand binding interactions of enoyl‐ACP reductase (FabI) by native MS reveals allosteric effects of coenzymes and the inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity studies of the inhibition of FabI, the enoyl reductase from Escherichia coli, by this compound: kinetic analysis of mutant FabIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial this compound and Its Role in Acylated Homoserine Lactone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the bacterial enoyl reductase FabI by this compound: a structure-reactivity analysis of FabI inhibition by this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.okstate.edu [scholars.okstate.edu]

- 10. This compound-induced modification of unsaturated fatty acid metabolism and growth in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The impact of this compound on the spread of antibiotic resistance in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Resistance of Pseudomonas aeruginosa PAO1 Is Due to FabV, a this compound-Resistant Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Fate and Transport of Triclosan in Aquatic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of Triclosan (TCS) in aquatic systems. This compound, a broad-spectrum antimicrobial agent, has been widely used in a variety of personal care products and consumer goods. Its extensive use has led to its ubiquitous presence in aquatic environments, raising concerns about its potential ecological impact. This document details the physicochemical properties of this compound, its partitioning behavior, and the primary transformation processes that govern its persistence and movement in water and sediment. Detailed experimental protocols for key environmental fate studies are also provided, along with visualizations of critical pathways and workflows.

Physicochemical Properties of this compound

The environmental behavior of this compound is largely dictated by its inherent physicochemical properties. As a chlorinated phenoxy phenol, it exhibits low water solubility and a high affinity for organic matter.[1][2] These characteristics are crucial in understanding its distribution between aqueous and solid phases in aquatic environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₇Cl₃O₂ | [3] |

| Molar Mass | 289.54 g/mol | [3] |

| Water Solubility | 4.621 - 12 mg/L at 25°C | [1][4] |

| Melting Point | 56-60°C | [3] |

| Boiling Point | 290°C | [3] |

| Vapor Pressure | 5.3 x 10⁻⁴ Pa at 20°C | [5] |

| pKa | 7.9 - 8.1 | [6] |

Partitioning Behavior in Aquatic Systems

This compound's hydrophobicity, indicated by its high octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc), leads to its significant partitioning from the water column into organic-rich compartments such as sediment and sludge.[1][7]

Sorption to Sediment and Sludge

Sorption is a primary mechanism for the removal of this compound from the water column.[4] Its tendency to adsorb to solids is influenced by the organic carbon content, clay content, and pH of the sediment.[4][8] In wastewater treatment plants (WWTPs), a significant portion of this compound is removed from the effluent through sorption to activated sludge.[7]

Table 2: Partition Coefficients of this compound

| Coefficient | Log Value | Description | Reference(s) |

| Octanol-Water Partition Coefficient (Kow) | 4.7 - 4.9 | Indicates high lipophilicity and potential for bioaccumulation. | [6][9] |

| Organic Carbon-Water Partition Coefficient (Koc) | 3.90 - 5.26 | Indicates a strong tendency to sorb to organic matter in soil and sediment. | [9] |

| Sediment-Water Distribution Coefficient (Kd) | 220 - 1092 L/kg | Represents the ratio of this compound concentration in sediment to that in water at equilibrium. | [10] |

Key Transformation Processes

Once in the aquatic environment, this compound undergoes several transformation processes that determine its ultimate fate. The most significant of these are photolysis and biodegradation.

Photolysis

This compound is susceptible to degradation by sunlight in aqueous solutions, a process known as photolysis.[11] The rate of photolysis is influenced by factors such as water depth, turbidity, and the presence of dissolved organic matter.[12] A significant concern with the photolysis of this compound is the potential formation of more toxic byproducts, including chlorinated dibenzo-p-dioxins.[7][13]

Table 3: Photolysis Half-lives of this compound

| Medium | Half-life | Conditions | Reference(s) |

| Freshwater | ~8 days | Under artificial white light | [13] |

| Seawater | ~4 days | Under artificial white light | [13] |

| Lake Water | Up to 10 days | Abiotic conditions | [11] |

| pH 7 Aqueous Solution | 41 minutes | Continuous artificial irradiation | [11] |

Biodegradation

Microbial degradation is another critical pathway for the removal of this compound from aquatic systems.[14][15] Various microorganisms, including bacteria and fungi, have been shown to degrade this compound under both aerobic and anaerobic conditions.[14][16] The rate of biodegradation can be influenced by factors such as temperature, nutrient availability, and the microbial community composition.[10][17] In WWTPs, biodegradation plays a significant role in the overall removal of this compound.[14][18]

Table 4: Biodegradation Half-lives of this compound

| Environment | Half-life | Conditions | Reference(s) |

| Surface Water | ~11 days | - | [19] |

| Aerobic Soil | 18 days | - | [19] |

| Anaerobic Soil/Sediment | Persistent | - | [17][19] |

| Water-Sediment Systems | 32 - 62 days | - | [10] |

| Sediment Systems | 55 - 239 days | - | [10] |

Experimental Protocols

Standardized methodologies are essential for accurately assessing the environmental fate of chemicals like this compound. The following sections outline key experimental protocols based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Protocol for Determining Adsorption-Desorption: OECD 106

This guideline, "Adsorption – Desorption Using a Batch Equilibrium Method," is used to determine the sorption of a chemical to soil and sediment.[2][20][21]

Methodology:

-

Preparation of Soil/Sediment: Representative soil or sediment samples are collected and characterized for properties such as organic carbon content, pH, and texture.

-

Test Substance Preparation: A stock solution of this compound is prepared in a suitable solvent.

-

Equilibration: Known concentrations of this compound solution are added to pre-weighed soil/sediment samples in centrifuge tubes. The tubes are then agitated for a predetermined equilibration period.

-

Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is determined using an appropriate analytical method (e.g., HPLC, GC-MS).

-

Calculation: The amount of this compound adsorbed to the solid phase is calculated by difference. The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are then determined.

-

Desorption (Optional): The supernatant is replaced with a fresh solution without the test substance, and the process is repeated to determine the extent of desorption.

Protocol for Assessing Photolysis in Water: EPA OPPTS 835.2240 / OECD 316

These guidelines describe methods to assess the photodegradation of chemicals in water under sunlight.[18][22][23]

Methodology:

-

Test Solution Preparation: A solution of this compound is prepared in sterile, buffered water at a relevant pH (e.g., 5, 7, and 9).

-

Light Source: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Dark Controls: Control samples are incubated under the same conditions but protected from light to account for any abiotic degradation not due to photolysis.

-

Sampling: Aliquots are taken from both the irradiated and dark control samples at various time points.

-

Analysis: The concentration of this compound in each sample is quantified.

-

Data Analysis: The first-order rate constant and the half-life of photolysis are calculated. Phototransformation products can also be identified and quantified.

Protocol for Evaluating Biodegradability in Seawater: OECD 306

This guideline provides methods for determining the biodegradability of chemicals in a marine environment.[1][4]

Methodology (Shake Flask Method):

-

Test Medium: Natural seawater, filtered to remove larger organisms, is used as the inoculum source and test medium. Mineral nutrients may be added.

-

Test Setup: The test substance (this compound) is added to the seawater in flasks at a known concentration. Control flasks without the test substance and reference flasks with a readily biodegradable substance are also prepared.

-

Incubation: The flasks are incubated in the dark with shaking at a constant temperature.

-

Sampling and Analysis: Samples are taken periodically over a period of up to 60 days. The concentration of Dissolved Organic Carbon (DOC) is measured in filtered samples.

-

Calculation: The percentage of biodegradation is calculated based on the reduction of DOC in the test flasks compared to the control flasks.

Visualizations

The following diagrams illustrate the key environmental pathways of this compound and a typical experimental workflow for its study.

Caption: Environmental fate pathways of this compound.

Caption: Workflow for a this compound sorption experiment.

References

- 1. OECD 306 - Biodegradability Test - Seawater | Aropha Resource Center [resources.aropha.com]

- 2. oecd.org [oecd.org]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. oecd.org [oecd.org]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. york.ac.uk [york.ac.uk]

- 8. jsm.gov.my [jsm.gov.my]

- 9. epa.gov [epa.gov]

- 10. epa.gov [epa.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. Accounting for dissociation and photolysis: A review of the algal toxicity of this compound | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. Technical guidance on biodegradation testing of difficult substances and mixtures in surface water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. Laboratory Protocols for Evaluating the Fate of Organic Chemicals in Air and Water. Chapter 3. Photolysis in water. Chapter 4. Oxidation in water. | Standards Incorporated by Reference (SIBR) [sibr.nist.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. eng.usf.edu [eng.usf.edu]

- 18. oecd.org [oecd.org]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 21. oecd.org [oecd.org]

- 22. downloads.regulations.gov [downloads.regulations.gov]

- 23. oecd.org [oecd.org]

Triclosan effects on microbial community structure in wastewater

An In-depth Technical Guide on the Effects of Triclosan on Microbial Community Structure in Wastewater

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (TCS), a broad-spectrum antimicrobial agent, is widely detected in municipal wastewater due to its extensive use in personal care products and consumer goods.[1][2][3] Its continuous introduction into wastewater treatment plants (WWTPs) raises significant concerns about its impact on the microbial communities essential for biological nutrient removal and sludge treatment. This document provides a comprehensive technical overview of this compound's effects on wastewater microbial consortia. It details the agent's primary mechanisms of action, summarizes quantitative impacts on microbial community structure and function, outlines common experimental protocols for studying these effects, and discusses the critical issue of this compound-driven antibiotic resistance.

Mechanism of Antimicrobial Action

This compound exhibits a dual mode of action contingent on its concentration.

-

At low (bacteriostatic) concentrations , typically found in consumer products and environmental compartments, this compound's primary target is the inhibition of fatty acid synthesis.[4][5] It specifically binds to the enoyl-acyl carrier protein reductase (ENR) enzyme, which is critical for elongating fatty acid chains.[4][5][6] This binding forms a stable, non-functional complex, disrupting the production of essential lipids required for bacterial cell membrane integrity and replication.[4][5]

-

At high (biocidal) concentrations , this compound acts as a general biocide, targeting multiple cytoplasmic and membrane sites, leading to rapid cell death.[4][7][8]

Below is a diagram illustrating the primary bacteriostatic mechanism of this compound.

Quantitative Effects on Microbial Community Structure

Chronic exposure to this compound in wastewater systems can significantly alter microbial community dynamics. These alterations can impair the efficiency of critical wastewater treatment processes, such as nutrient removal and anaerobic digestion.

Impact on Bacterial and Archaeal Communities

Studies using lab-scale anaerobic digesters and activated sludge reactors have demonstrated dose-dependent shifts in microbial composition. High concentrations of this compound can lead to a reduction in overall bacterial diversity.[1]

| Parameter | This compound Concentration | Observed Effect | System Type | Source |

| Community Structure | 5, 50, and 500 mg/kg | Caused both Bacteria and Archaea communities to structurally diverge from controls. | Lab-scale Anaerobic Digesters | [9][10] |

| Community Convergence | 5 mg/kg and 50 mg/kg | Bacterial communities initially diverged but later reconverged with the control community structure. | Lab-scale Anaerobic Digesters | [9][10] |

| Phosphate (B84403) Removal | 100 µg/L | Inhibited microbial growth; PO₄³⁻-P and total phosphorus removal rates declined by 15.99% and 7.81%, respectively. | Activated Sludge | [11] |

| Dominant Phyla | 100 µg/L | Proteobacteria gradually became the dominant phylum. | Activated Sludge | [11] |

| Methane (B114726) Production | 500 mg/kg | Methane production was nearly halved compared to control cultures. | Lab-scale Anaerobic Digesters | [9][12] |

| Methane Production | 50 mg/kg | High variability observed, suggesting a "tipping point" where function begins to fail. | Lab-scale Anaerobic Digesters | [9][12] |

| Relative Abundance | 5 ppm (high dose) | In seawater microcosms, significant increases were seen in Vibrionaceae (17-fold) and Alteromonadaceae (108-fold). | Seawater Microcosms | [13] |

Proliferation of Antibiotic Resistance

A major concern is that sublethal concentrations of this compound can select for bacteria with resistance mechanisms, which may also confer cross-resistance to clinically relevant antibiotics.[1][2] The primary mechanisms include mutations in the fabI gene and the upregulation of multidrug efflux pumps.[4][5][7]

| Gene/Phenotype | This compound Concentration | Observed Effect | Organism/System | Source |

| mexB Gene | 500 mg/kg | Abundance of the this compound resistance gene mexB increased. | Lab-scale Anaerobic Digesters | [9][10] |

| Cross-Resistance | Sublethal exposure | Increased resistance to chloramphenicol (B1208) and tetracycline (B611298) (up to 10-fold). | E. coli, P. aeruginosa | [1] |

| Resistant Genera | 0.125 to >1 mg/L (MICs) | Tolerant bacteria isolated from sewage effluent included Bacillus, Pseudomonas, and Enterococcus. | Sewage Effluent | [14] |

| Efflux Pump Overexpression | Not specified | Overexpression of the SmeDEF efflux pump was demonstrated in several this compound-selected mutants. | Stenotrophomonas maltophilia | [6] |

Key Experimental Protocols

Investigating the effects of this compound on wastewater microbial communities typically involves microcosm or lab-scale bioreactor studies followed by molecular analysis.

Wastewater Microcosm/Bioreactor Setup

-

Sample Collection : Collect activated sludge or anaerobic digester sludge from a municipal WWTP.[15]

-

Reactor Setup : Establish lab-scale reactors (e.g., sequencing batch reactors or anaerobic digesters) with a defined volume of sludge.

-

Acclimation : Operate the reactors under standard conditions to allow the microbial community to stabilize.

-

This compound Spiking : Prepare a stock solution of this compound (purity >97%).[15] Introduce this compound into the experimental reactors to achieve target concentrations (e.g., environmentally relevant µg/L to high-stress mg/L ranges).[9][11] A control reactor with no this compound is maintained in parallel.

-

Operation and Monitoring : Operate the reactors for a defined period (days to months). Monitor key performance indicators such as chemical oxygen demand (COD), nutrient concentrations, and methane production (for anaerobic systems).[16]

-

Sampling : Collect sludge or biomass samples periodically for molecular analysis.

16S rRNA Gene Amplicon Sequencing

This technique is the standard for profiling microbial community composition.[17][18]

-

DNA Extraction : Extract total genomic DNA from collected samples using a commercial kit (e.g., DNeasy PowerSoil Kit) according to the manufacturer's instructions. Include negative controls to check for contamination.[19]

-

PCR Amplification : Amplify a specific hypervariable region of the 16S rRNA gene (e.g., V4 region) using universal primers.[20] These primers are typically fused with Illumina sequencing adapters.

-

Library Preparation : Purify the PCR products (amplicons). Attach dual-index barcodes to the amplicons in a secondary PCR step. This allows for pooling multiple samples in a single sequencing run.[18]

-

Quantification and Pooling : Quantify the DNA concentration of each barcoded library and pool them in equimolar amounts.

-

Sequencing : Sequence the pooled library on an Illumina platform (e.g., MiSeq or MiniSeq).[18][20]

-

Bioinformatic Analysis :

-

Quality Control : Demultiplex the raw sequencing reads and filter out low-quality sequences.

-

OTU/ASV Picking : Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment : Assign taxonomy to each OTU/ASV by comparing sequences against a curated database (e.g., SILVA, Greengenes).

-

Diversity Analysis : Calculate alpha diversity (richness, evenness) and beta diversity (community similarity) metrics to compare communities across different this compound concentrations and time points.

-

The general workflow for these experiments is visualized below.

Logical Pathway to Increased Antibiotic Resistance

The presence of this compound in wastewater creates a selective pressure that can lead to the enrichment of antibiotic-resistant bacteria and the proliferation of antibiotic resistance genes (ARGs). This process poses a potential public health risk, as WWTPs can act as hotspots for the dissemination of antibiotic resistance into the environment.[1]

The logical progression from this compound introduction to the spread of resistance is as follows:

Conclusion and Outlook

The presence of this compound in wastewater treatment systems is a significant environmental stressor that reshapes microbial communities, can impair treatment efficiency, and contributes to the proliferation of antibiotic resistance. The quantitative data clearly indicate that even at environmentally relevant concentrations, this compound can select for resistant populations and alter community function. For researchers and drug development professionals, understanding these interactions is crucial. Future work should focus on quantifying the threshold concentrations of this compound that trigger resistance in full-scale WWTPs and exploring strategies to mitigate its impact, such as advanced treatment technologies for its removal.

References

- 1. The impact of this compound on the spread of antibiotic resistance in the environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Antibiotics resistance [ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. 5. Can bacteria become resistant to this compound? [ec.europa.eu]

- 7. This compound: 5. Can bacteria become resistant to this compound? [ec.europa.eu]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The impacts of this compound on anaerobic community structures, function, and antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound in contact with activated sludge and its impact on phosphate removal and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of this compound on bacterial community composition and Vibrio populations in natural seawater microcosms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iwaponline.com [iwaponline.com]

- 15. mdpi.com [mdpi.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 18. webs.uab.cat [webs.uab.cat]

- 19. 16S rRNA gene Library Preparation Protocol [protocols.io]

- 20. researchgate.net [researchgate.net]

Beyond FabI: An In-depth Technical Guide to the Molecular Targets of Triclosan

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclosan (TCS), a broad-spectrum antimicrobial agent, has been widely incorporated into a vast array of consumer and medical products for its bacteriostatic and bactericidal properties. Its primary and most well-characterized mechanism of action in bacteria is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in fatty acid biosynthesis.[1][2] However, a growing body of evidence reveals that this compound's biological activities extend far beyond this single bacterial target, implicating a range of molecular targets within both prokaryotic and eukaryotic systems, including mammalian cells.

This technical guide provides a comprehensive overview of the molecular targets of this compound beyond FabI. It is designed to serve as a resource for researchers, scientists, and drug development professionals interested in the off-target effects, potential therapeutic applications, and toxicological profile of this ubiquitous compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways affected by this compound.

Quantitative Data on this compound's Non-FabI Molecular Targets

The following tables summarize the quantitative data on the inhibitory or modulatory effects of this compound on various molecular targets other than FabI.

| Target/Process | System/Cell Type | Parameter | Value | Reference(s) |

| Mitochondrial Uncoupling | ||||

| ATP Depletion | NIH-3T3 mouse fibroblasts | EC50 | 4.8-7.4 µM | [3] |

| Primary human keratinocytes | EC50 | 3.0-4.1 µM | [3] | |

| RBL-2H3 rat mast cells | EC50 | 7.5-9.7 µM | [3] | |

| HMC-1.2 human mast cells | EC50 | 4.2-13.7 µM | [3] | |

| Endocrine Disruption | ||||

| Estrogen Receptor α (ERα) | hERα-HeLa-9903 cells | Antagonist Activity | Observed at 10 µM | [4] |

| Androgen Receptor (AR) | AR-EcoScreen cells | Antagonist Activity | Observed at 10 µM | [4] |

| EC50 (Binding Affinity) | 3.30 µM | [5] | ||

| Aromatase (CYP19A1) | JEG-3 cells | IC50 | 6.26 µM | [6] |

| Estrogen Sulfotransferase | Sheep Placenta | Kic (competitive) | 0.09 ± 0.01 nM | [7] |

| Kiu (uncompetitive) | 5.2 ± 2.9 nM | [7] | ||

| IC50 (for estrone) | 0.60 ± 0.06 nM | [7] | ||

| Calcium Homeostasis | ||||